molecular formula C23H26ClN5O3S B2860033 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1251687-11-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2860033
CAS No.: 1251687-11-2
M. Wt: 488
InChI Key: SNQXBAYJZKGUEU-UHFFFAOYSA-N
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Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
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Mechanism of Action

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the signaling pathways they control.

Biochemical Pathways

The D4 dopamine receptors are part of the dopaminergic pathways in the brain. When this compound binds to the D4 receptors, it can affect these pathways and their downstream effects. This includes influencing the release of other neurotransmitters, altering neuronal firing rates, and modulating synaptic plasticity .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which it is used. Given its target, it could potentially influence mood regulation and reward-related behaviors by modulating dopaminergic signaling .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-5-3-4-6-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-13-11-28(12-14-29)20-9-7-19(24)8-10-20/h3-10,16H,11-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXBAYJZKGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.